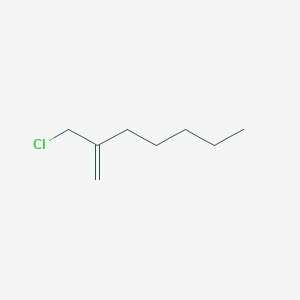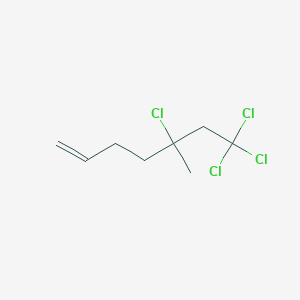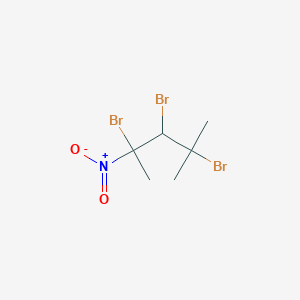
2,3,4-Tribromo-2-methyl-4-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-2-methyl-4-nitropentane is an organic compound with the molecular formula C5H8Br3NO2 It is characterized by the presence of three bromine atoms, one nitro group, and a methyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-2-methyl-4-nitropentane typically involves the bromination of 2-methyl-4-nitropentane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-2-methyl-4-nitropentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 2,3,4-tribromo-2-methyl-4-aminopentane.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,3,4-Tribromo-2-methyl-4-nitropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-2-methyl-4-nitropentane involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tribromo-2-nitropentane: Similar structure but lacks the methyl group.
2,3,4-Tribromo-4-nitropentane: Similar structure but lacks the methyl group at the 2-position.
2,3,4-Tribromo-2-methylpentane: Similar structure but lacks the nitro group.
Uniqueness
2,3,4-Tribromo-2-methyl-4-nitropentane is unique due to the presence of both the nitro group and the methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Properties
CAS No. |
62545-15-7 |
|---|---|
Molecular Formula |
C6H10Br3NO2 |
Molecular Weight |
367.86 g/mol |
IUPAC Name |
2,3,4-tribromo-2-methyl-4-nitropentane |
InChI |
InChI=1S/C6H10Br3NO2/c1-5(2,8)4(7)6(3,9)10(11)12/h4H,1-3H3 |
InChI Key |
JUGHJASIGNZJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(C)([N+](=O)[O-])Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


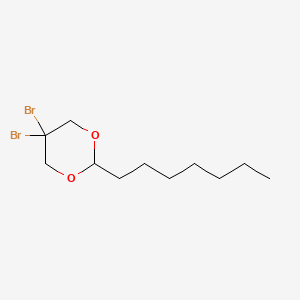
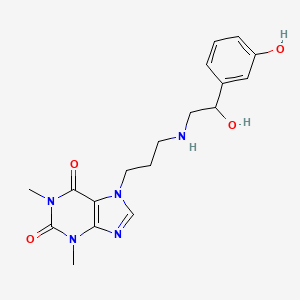
![1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene](/img/structure/B14519239.png)

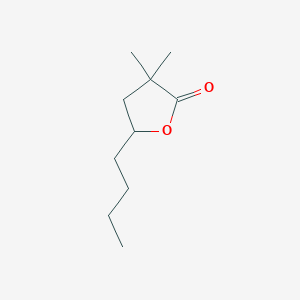
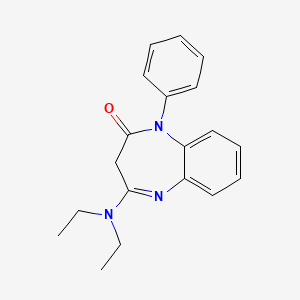
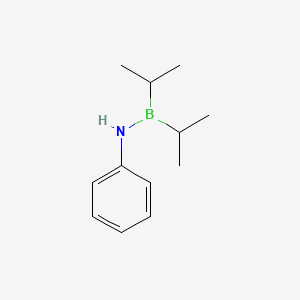
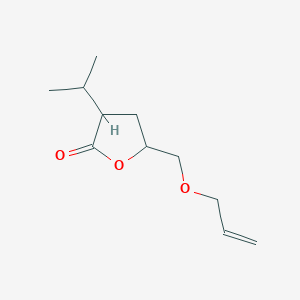
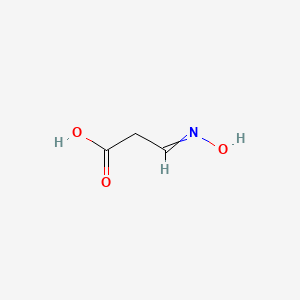
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)

